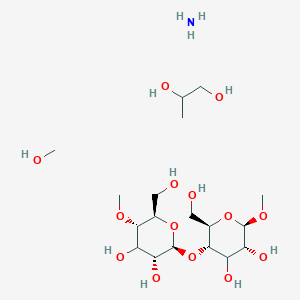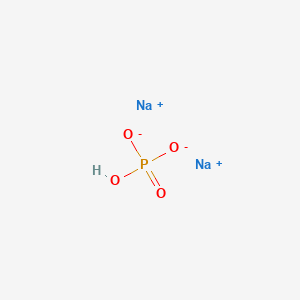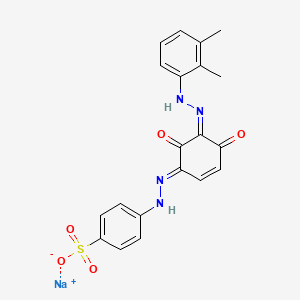
(+)-Donepezil Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Donepezil Hydrochloride is a drug that is primarily used for the treatment of Alzheimer's disease. It is an acetylcholinesterase inhibitor that works by increasing the levels of acetylcholine in the brain. This neurotransmitter is essential for memory and learning, and its deficiency leads to cognitive impairment. Donepezil has been approved by the FDA for the treatment of mild to severe Alzheimer's disease.
Mecanismo De Acción
Donepezil works by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the brain. By inhibiting this enzyme, Donepezil increases the levels of acetylcholine, which improves cognitive function and memory.
Biochemical and Physiological Effects:
Donepezil has been shown to increase the levels of acetylcholine in the brain, which improves cognitive function and memory. It also increases cerebral blood flow, which may contribute to its therapeutic effects. Donepezil has been shown to have a good safety profile, with few side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Donepezil has several advantages for lab experiments. It is a well-characterized drug with a known mechanism of action, making it easy to study. It is also readily available and affordable. However, one limitation is that it has a narrow therapeutic window, meaning that it can be toxic at high doses. This can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on Donepezil. One area of interest is its potential to treat other neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is its potential to improve cognitive function in healthy individuals, which could have implications for enhancing learning and memory. Additionally, there is a need for further research on the optimal dosing and administration of Donepezil for different patient populations. Overall, Donepezil has great potential for improving cognitive function and treating neurological disorders, and further research is needed to fully understand its therapeutic effects.
Métodos De Síntesis
The synthesis of Donepezil involves several steps. The starting material is 3-Dimethylamino-1-propanol, which is reacted with 5,6-dimethoxy-1-indanone to form the intermediate compound. This intermediate is then treated with hydrochloric acid to yield (+)-Donepezil Hydrochloride.
Aplicaciones Científicas De Investigación
Donepezil has been extensively studied for its potential to treat Alzheimer's disease. Clinical trials have shown that it can improve cognitive function and delay the progression of the disease. It has also been investigated for its potential to treat other neurological disorders such as Parkinson's disease and schizophrenia.
Propiedades
| 142097-05-0 | |
Fórmula molecular |
C₂₄H₃₀ClNO₃ |
Peso molecular |
415.95 |
Sinónimos |
(R)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-Inden-1-one Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE](/img/structure/B1146709.png)


![(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate](/img/structure/B1146715.png)


